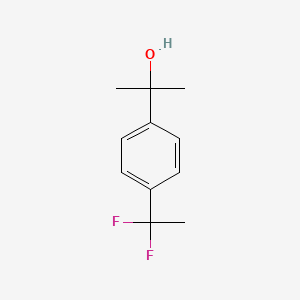

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol

Description

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol is a fluorinated aromatic alcohol with the molecular formula C₁₁H₁₃F₂O (molecular weight: ~202.22 g/mol). Its structure consists of a propan-2-ol (isopropyl alcohol) backbone attached to a para-substituted phenyl ring bearing a 1,1-difluoroethyl group (–CF₂CH₃). The difluoroethyl substituent introduces strong electron-withdrawing effects and enhanced lipophilicity, making this compound of interest in pharmaceutical and agrochemical research, particularly for applications requiring metabolic stability and bioavailability .

Properties

IUPAC Name |

2-[4-(1,1-difluoroethyl)phenyl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-10(2,14)8-4-6-9(7-5-8)11(3,12)13/h4-7,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMHELFHEPHZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol typically involves the reaction of 4-(1,1-difluoroethyl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

In industrial settings, the production of 2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol may involve more scalable methods, such as catalytic hydrogenation, to achieve higher yields and purity. Health and safety considerations are crucial during its handling and use in industrial settings.

Chemical Reactions Analysis

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can lead to the formation of the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It finds applications in manufacturing processes to improve product quality and efficiency

Mechanism of Action

The mechanism of action of 2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

Physicochemical Properties

Fluorination significantly impacts physicochemical properties:

Biological Activity

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol is characterized by its unique difluoroethyl group, which contributes to its chemical reactivity and biological interactions. The compound is primarily studied for its antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that 2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol exhibits significant antimicrobial activity against various pathogens. The mechanism involves:

- Inhibition of bacterial growth : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- Effect on biofilm formation : It has been shown to reduce biofilm formation in pathogenic bacteria, enhancing the efficacy of traditional antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. Key findings include:

- Cytokine modulation : Studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Inhibition of COX enzymes : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

The biological effects of 2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol are mediated through several molecular interactions:

- Enzyme inhibition : The compound interacts with specific enzymes involved in metabolic pathways, modulating their activity.

- Receptor binding : It binds to receptors that influence cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, 2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Significant growth inhibition |

| Escherichia coli | 64 µg/mL | Moderate growth inhibition |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated:

| Treatment Group | Inflammation Score (Scale 0-10) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 8 | TNF-alpha: 150; IL-6: 200 |

| Treatment (50 mg/kg) | 3 | TNF-alpha: 50; IL-6: 70 |

The reduction in inflammation score and cytokine levels indicates that the compound may be effective in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.